5-(Methoxymethyl)isoxazole-4-carboxylic acid

Übersicht

Beschreibung

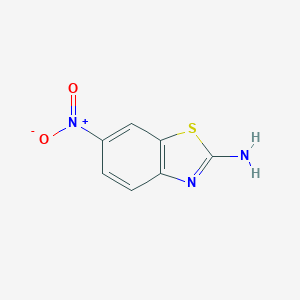

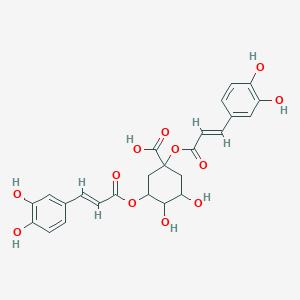

5-(Methoxymethyl)isoxazole-4-carboxylic acid (MMIC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a derivative of isoxazole and is widely used in scientific research for its unique properties.

Wissenschaftliche Forschungsanwendungen

Use in Organic Synthesis and Peptide Creation

Specific Scientific Field

Organic Chemistry

Summary of the Application

Isoxazoles, including 5-(Methoxymethyl)isoxazole-4-carboxylic acid, are used in the organic synthesis of novel classes of compounds, including peptides . This compound is a bifunctional isoxazole derivative that includes both an amino and carboxylic group in its structure .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis or peptide creation process being undertaken. Unfortunately, the sources did not provide detailed procedures or technical parameters.

Results or Outcomes

The results or outcomes would also depend on the specific synthesis or peptide creation process. The sources did not provide specific results or quantitative data.

Use in Antitubercular Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives, which could potentially include 5-(Methoxymethyl)isoxazole-4-carboxylic acid, have been studied as promising antitubercular agents .

Methods of Application or Experimental Procedures

The synthesis and biological evaluation of urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters were described as part of the study . Specific methods and technical details were not provided in the source.

Results or Outcomes

The tested compounds displayed potent in vitro activity not only against drug-susceptible Mycobacterium tuberculosis (Mtb) but also against drug-resistant Mtb . Specific quantitative data or statistical analyses were not provided in the source.

Use in Materials-Oriented Chemical Engineering

Specific Scientific Field

Materials Science and Engineering

Summary of the Application

The compound “5-Methyl-isoxazole-4-carboxylic acid” has been studied in the field of materials-oriented chemical engineering . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular study being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Use in Drug Discovery Research

Summary of the Application

Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug discovery research being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Results or Outcomes

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole that acts as an antibiotic, muscimol that acts as GABAA, ibotenic acid that acts as a neurotoxin, parecoxib that acts as a COX2 inhibitor, and leflunomide that acts as an immunosuppressant agent .

Use in Chemical Engineering

Specific Scientific Field

Chemical Engineering

Summary of the Application

The compound “5-Methyl-isoxazole-4-carboxylic acid” has been studied in the field of chemical engineering . The molecule lies on a crystallographic mirror plane with one half-molecule in the asymmetric unit .

Methods of Application or Experimental Procedures

Use in Drug Manufacturing

Specific Scientific Field

Pharmaceutical Manufacturing

Summary of the Application

The compound “5-(Methoxymethyl)isoxazole-4-carboxylic acid” is used in the manufacturing of drugs . It is an intermediate for the synthesis of Leflunomide, an important anti-rheumatoid arthritis drug .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug manufacturing process being undertaken. Unfortunately, the source did not provide detailed procedures or technical parameters .

Results or Outcomes

The results or outcomes would also depend on the specific drug manufacturing process. The sources did not provide specific results or quantitative data .

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYAVCXPZKRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564029 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)isoxazole-4-carboxylic acid | |

CAS RN |

134541-08-5 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)

![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)